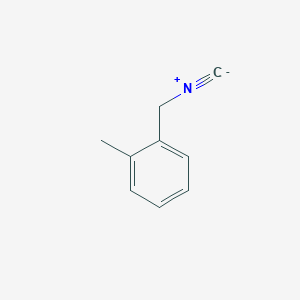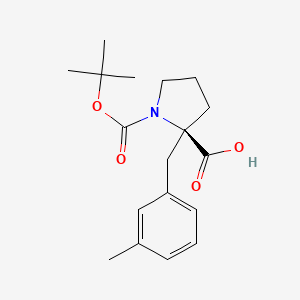
Methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate
Overview
Scientific Research Applications
Antimicrobial Applications
Methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate: is a compound that has shown promise in the field of antimicrobial research. Derivatives of thiophene, such as this compound, have been synthesized and tested for their antibacterial activity. For instance, similar ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives were screened for their antibacterial activity, showing potential as lead molecules in the development of new antibacterial drugs .
Anti-inflammatory Properties
Thiophene derivatives are known for their anti-inflammatory properties. The structural framework of thiophene is present in several commercially available drugs with anti-inflammatory effects. The presence of the thiophene nucleus in a compound like Methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate suggests that it may also exhibit anti-inflammatory activities, which could be beneficial in the treatment of chronic inflammatory diseases .
Anticancer Potential
The thiophene ring system is a common feature in many anticancer agents. Molecules containing thiophene rings have been reported to possess anticancer properties, indicating that Methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate could be a valuable scaffold for the development of new anticancer drugs. Its potential efficacy against various cancer types would be an area of significant interest for further research .
Material Science Applications
In the realm of material science, thiophene derivatives play a crucial role as corrosion inhibitors and in the advancement of organic semiconductors. They are integral to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The unique properties of Methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate could be explored for its utility in these applications, potentially leading to more efficient and durable materials .
Kinase Inhibition
Kinases are enzymes that play a vital role in various cellular processes, and their inhibition can be a strategy for treating diseases like cancer. Thiophene derivatives have been identified as kinase inhibitors, suggesting that Methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate might also serve as a kinase inhibitor, providing a pathway for the development of new therapeutic agents .
Anti-anxiety and Anti-psychotic Effects
Thiophene compounds have been associated with central nervous system activities, including anti-anxiety and anti-psychotic effects. Given the structural similarity, Methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate could potentially be modified to enhance these properties, leading to new treatments for psychiatric disorders .
Anti-arrhythmic and Anti-hypertensive Uses
The cardiovascular system can benefit from thiophene derivatives, as they have shown anti-arrhythmic and anti-hypertensive properties. Exploring the cardiovascular effects of Methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate could lead to novel treatments for heart rhythm disorders and hypertension .
Estrogen Receptor Modulation
Thiophene derivatives have been used to modulate estrogen receptors, which is crucial in the treatment of hormone-related conditionsMethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate could be investigated for its potential to act as an estrogen receptor modulator, offering new avenues for the treatment of diseases like breast cancer .
properties
IUPAC Name |
methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-21-18(20)16-15(11-22-17(16)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-12H,2-6,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKUQQGXRIHGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3CCCCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362357 | |
| Record name | methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate | |
CAS RN |
350997-15-8 | |
| Record name | methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[(4-Chloro-2,5-dimethylphenyl)sulfonyl]methyl]aniline](/img/structure/B1607690.png)











![(2e)-3-[4-Chloro-2-(methylsulfonyl)phenyl]-acrylic acid](/img/structure/B1607709.png)
